HDL-Raising Potency Retention with Near-Complete Flush Signal Uncoupling Versus Niacin in Human Cell-Based Assays
In the Hep-G2 HDL uptake assay (a validated proxy for in vivo HDL-raising activity), 4-pyridin-3-yl-but-3-enoic acid (Compound 2035) reduced HDL uptake by Hep-G2 cells essentially as well as niacin (nicotinic acid), the clinical gold standard. In the orthogonal THP-1 macrophage PGD2 release assay (a proxy for the prostaglandin-mediated cutaneous flushing that limits niacin therapeutic compliance), Compound 2035 exhibited very much less ability to induce PGD2 release, whereas the structurally similar analogs 2040, 2038, and 2230A showed no HDL-raising activity yet were more potent than niacin in inducing flush [1]. The patent explicitly teaches that the trans double bond geometry, absence of a carbonyl oxygen at the position analogous to the niacin carboxyl group, and placement of the negatively charged carboxylate at a greater distance from the pyridine ring are the key structural determinants of this functional uncoupling [1].
| Evidence Dimension | HDL uptake reduction (Hep-G2 cells) vs. PGD2 release induction (THP-1 macrophages) |
|---|---|
| Target Compound Data | Reduces HDL uptake essentially as well as niacin; very much less PGD2 release than niacin |
| Comparator Or Baseline | Niacin (nicotinic acid): strong HDL uptake reduction; strong PGD2 release induction. Analogs 2040, 2038, 2230A: no HDL-raising activity; more potent than niacin in flush induction. |
| Quantified Difference | Qualitative ranking reported in patent Table 1 and FIG. 1: Compound 2035 clusters with niacin for HDL-raising but with vehicle/low-flush controls for PGD2 release, while analogs 2040/2038/2230A cluster oppositely. |
| Conditions | Hep-G2 cell HDL uptake assay; THP-1 macrophage PGD2 release assay. Patent US 8,889,720 B2, Table 1, FIG. 1. |
Why This Matters
This is the only pyridinyl-butenoic acid derivative shown to retain full HDL-raising efficacy while uncoupling from the flush-inducing prostaglandin pathway, a combination that structurally similar congeners (2040, 2038, 2230A) fail to achieve, directly informing lead selection for flush-attenuated niacin replacement therapies.
- [1] Bachovchin WW, Lai H. Non-flushing niacin analogues, and methods of use thereof. US Patent 8,889,720 B2. Granted November 18, 2014. Trustees of Tufts College. Table 1; FIG. 1; Paragraph [0017]. View Source
